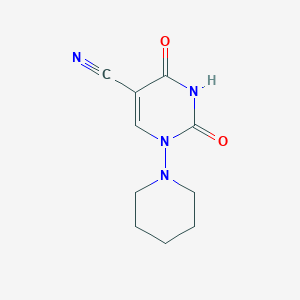

2,4-Dioxo-1-piperidino-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile

Description

2,4-Dioxo-1-piperidino-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile is a pyrimidine derivative characterized by a piperidino substituent at the 1-position, a dioxo moiety at the 2- and 4-positions, and a nitrile group at the 5-position. Its molecular formula is C₁₀H₁₂N₄O₂, with a molecular weight of 220.23 g/mol . This compound is of interest in medicinal chemistry due to the pyrimidine scaffold’s prevalence in drug discovery, particularly in kinase inhibitors and enzyme modulators.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dioxo-1-piperidin-1-ylpyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2/c11-6-8-7-14(10(16)12-9(8)15)13-4-2-1-3-5-13/h7H,1-5H2,(H,12,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINGVSNUGMBYHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)N2C=C(C(=O)NC2=O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648958 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

The synthetic routes and reaction conditions for 2,4-Dioxo-1-piperidino-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile are not extensively detailed in the available literature. it is typically synthesized through organic synthesis techniques involving the formation of the pyrimidine ring and subsequent functionalization to introduce the piperidino and cyano groups . Industrial production methods are likely to involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,4-Dioxo-1-piperidino-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for various pharmacological activities:

- Anticancer Activity : Research indicates that derivatives of pyrimidine compounds exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The structural components of 2,4-Dioxo-1-piperidino-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile are believed to enhance its efficacy against specific cancer types .

- Antiviral Properties : Some studies have shown that pyrimidine derivatives can act against viral infections by interfering with viral replication processes. This compound's potential as an antiviral agent is currently under investigation .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in various models. It may inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in the inflammatory response .

- Antimicrobial Activity : Preliminary studies suggest that 2,4-Dioxo-1-piperidino-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile exhibits antimicrobial properties against a range of bacteria and fungi .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. The following methods have been reported:

- Condensation Reactions : Utilizing various aldehydes and amines to form the piperidine and pyrimidine rings.

- Cross-Coupling Techniques : New synthetic routes are being developed to improve yield and reduce reaction times using palladium-catalyzed reactions .

Case Studies

Several studies have highlighted the applications of this compound:

- Novel Derivatives and Their Biological Evaluation : A study synthesized several derivatives of 2,4-Dioxo-1-piperidino-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile and evaluated their biological activities. The results indicated enhanced anticancer activity compared to the parent compound .

- Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies help in understanding its mechanism of action and guiding future modifications for improved efficacy .

Mechanism of Action

The mechanism of action of 2,4-Dioxo-1-piperidino-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways involved depend on the specific biological context and the molecular targets being studied .

Comparison with Similar Compounds

Structural and Electronic Differences

- Piperidino vs. Benzyl: The piperidino group (cyclic amine) in the target compound offers conformational rigidity and basicity, whereas the benzyl group in introduces aromaticity and lipophilicity. Piperidino derivatives may exhibit better solubility in polar solvents compared to benzyl analogs.

- Methyl vs. Bulkier Groups: The methyl-substituted analog has a lower molecular weight (151.12 g/mol), favoring membrane permeability, but lacks the steric bulk of piperidino or acetylphenyl groups, which could influence target binding specificity.

Physicochemical and Pharmacokinetic Insights

- Lipophilicity : Methoxyethyl and acetylphenyl substituents increase logP values compared to the target compound, suggesting varied tissue distribution profiles.

- Metabolic Stability: Thiol-containing analogs (e.g., ) may undergo rapid oxidation, whereas the piperidino group’s stability could reduce first-pass metabolism.

Research and Commercial Availability

- The allyl- and methyl-substituted analogs (e.g., ) are commercially available for R&D, highlighting their utility as intermediates in organic synthesis.

- Safety data for anilino-methyl analogs emphasize the need for substituent-specific toxicity profiling, as the piperidino group’s safety remains underexplored.

Biological Activity

2,4-Dioxo-1-piperidino-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile (CAS: 320420-05-1) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its efficacy and applications.

The molecular formula of 2,4-Dioxo-1-piperidino-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile is , with a molar mass of 220.23 g/mol. It has a melting point range of 265-269°C and is classified as an irritant. The structure consists of a pyrimidine ring fused with a piperidine moiety, contributing to its unique pharmacological properties .

| Property | Value |

|---|---|

| Molecular Formula | C10H12N4O2 |

| Molar Mass | 220.23 g/mol |

| Melting Point | 265-269°C |

| Hazard Class | Irritant |

Mechanisms of Biological Activity

Research indicates that compounds similar to 2,4-Dioxo-1-piperidino-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile exhibit various biological activities including:

- Antimicrobial Activity : Studies have shown that pyrimidine derivatives possess antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis or inhibiting cell proliferation. The exact mechanisms may involve modulation of signaling pathways related to cell survival and death.

- Anti-inflammatory Effects : Compounds with similar structures have been noted to reduce inflammation markers in vitro and in vivo. This activity may be linked to the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have investigated the biological activities of 2,4-Dioxo-1-piperidino-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile and its derivatives:

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various pyrimidine derivatives including this compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria .

- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that the compound exhibited selective cytotoxicity towards human cancer cell lines such as HeLa and MCF-7. The IC50 values indicated a promising therapeutic window for further development .

- Anti-inflammatory Activity : Research highlighted the compound's ability to inhibit the production of nitric oxide in macrophages stimulated by lipopolysaccharide (LPS), suggesting potential applications in treating inflammatory diseases .

Q & A

Basic: What are the most reliable synthetic routes for 2,4-dioxo-1-piperidino-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile?

Answer:

The compound is typically synthesized via multi-step condensation reactions. A common approach involves:

- Step 1: Reacting β-chloroenaldehyde derivatives with urea/thiourea analogs under acidic or basic conditions to form the pyrimidine core .

- Step 2: Introducing the piperidine substituent via nucleophilic substitution or coupling reactions. For example, catalytic p-toluenesulfonic acid (p-TsA) can facilitate one-pot synthesis when combining aldehydes, thiourea, and piperidine derivatives .

- Key intermediates: β-Chloroenaldehyde derivatives are critical for achieving regioselectivity in the pyrimidine ring .

Basic: How can the stability of this compound be evaluated under varying pH and temperature conditions?

Answer:

Stability studies should employ:

- Thermogravimetric Analysis (TGA): To assess decomposition temperatures and thermal stability.

- pH-dependent degradation assays: Incubate the compound in buffers (pH 2–12) and monitor structural integrity via HPLC or LC-MS over 24–72 hours. Similar tetrahydrodioxopyrimidines show instability in strongly acidic/basic conditions due to lactam ring hydrolysis .

- Kinetic modeling: Fit degradation data to zero- or first-order models to predict shelf-life .

Advanced: How can researchers optimize reaction yields when introducing heterocyclic substituents (e.g., piperidine) to the pyrimidine core?

Answer:

Yield optimization strategies include:

- Catalyst screening: p-TsA improves cyclization efficiency in one-pot syntheses .

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for piperidine incorporation .

- Temperature control: Maintain reflux conditions (80–100°C) to balance reaction rate and side-product formation .

- Microwave-assisted synthesis: Reduces reaction time and improves regioselectivity in analogous pyrimidine derivatives .

Advanced: What structural modifications to this compound have shown promise in structure-activity relationship (SAR) studies for anticancer activity?

Answer:

Key modifications include:

- Position 2 substituents: Replacing piperidine with 4-methylpiperidin-1-yl enhances cytotoxicity in dihydropyrimidine analogs by improving membrane permeability .

- Position 6 aryl groups: 4-Methoxyphenyl groups increase lipophilicity and target affinity in related compounds .

- Cyanide group retention: The 5-carbonitrile moiety is critical for hydrogen bonding with biological targets .

Advanced: How can computational modeling predict the drug-likeness and bioavailability of this compound?

Answer:

Use tools like SwissADME or Schrödinger’s QikProp to evaluate:

- Lipinski’s Rule of Five: Molecular weight (<500 Da), logP (<5), hydrogen bond donors/acceptors .

- Bioavailability radar: Assess polarity, solubility, and flexibility. The compound’s pyrimidine core and piperidine group often align with drug-like properties .

- Docking studies: Simulate interactions with targets like dihydrofolate reductase (DHFR) using AutoDock Vina .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Confirm regiochemistry of the piperidine and carbonyl groups. Piperidine protons typically appear as multiplet signals at δ 1.5–3.0 ppm .

- Mass spectrometry (HRMS): Verify molecular ion peaks and fragmentation patterns (e.g., loss of CO from the dioxo group) .

- IR spectroscopy: Identify carbonyl stretches (1670–1750 cm⁻¹) and nitrile peaks (2200–2260 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. inactivity)?

Answer:

- Standardize assays: Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols (MTT vs. ATP-based assays) .

- Control for purity: HPLC purity ≥95% minimizes false negatives from impurities .

- Evaluate metabolic stability: Test liver microsome stability to rule out rapid in vitro degradation .

Basic: What are the recommended storage conditions to prevent degradation of this compound?

Answer:

- Temperature: Store at –20°C in airtight, light-resistant containers.

- Humidity control: Use desiccants (silica gel) to avoid hydrolysis of the dioxo groups .

- Solvent choice: Dissolve in DMSO for long-term stock solutions (avoid aqueous buffers) .

Advanced: How can green chemistry principles be applied to synthesize this compound sustainably?

Answer:

- Solvent substitution: Replace DMF with ethanol or cyclopentyl methyl ether (CPME) .

- Catalyst recycling: Recover p-TsA via aqueous extraction .

- Microwave synthesis: Reduces energy use by 50% in analogous pyrimidines .

Advanced: What novel applications (beyond medicinal chemistry) are emerging for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.